2-Ethyl-5-((4-methylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 2-Ethyl-5-((4-methylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol features a fused thiazolo-triazole core (thiazolo[3,2-b][1,2,4]triazole) substituted with a 2-ethyl group, a hydroxyl group at position 6, and a complex benzyl moiety at position 5. The benzyl substituent comprises a 4-methylpiperazine group and a 4-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methylpiperazine moiety may improve solubility and bioavailability.
Properties
IUPAC Name |
2-ethyl-5-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5OS/c1-3-14-23-18-27(24-14)17(28)16(29-18)15(26-10-8-25(2)9-11-26)12-4-6-13(7-5-12)19(20,21)22/h4-7,15,28H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIAFPUFFYHGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((4-methylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. The following sections discuss its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves the reaction of thiazole and triazole moieties with various substituents. For 2-Ethyl-5-((4-methylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl), the synthetic pathway includes:
- Formation of the Thiazole Ring : Utilizing precursors like 2-substituted 4-methylthiazole.
- Piperazine Substitution : Incorporating 4-methylpiperazine through nucleophilic substitution.
- Trifluoromethyl Group Introduction : Achieved via electrophilic fluorination methods.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance:
- Table 1: Antimicrobial Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | C. albicans | 12 |
The results suggest that modifications to the thiazolo and triazole rings significantly affect antimicrobial efficacy.
Anti-inflammatory Activity
Studies have also explored the anti-inflammatory potential of this compound through its interaction with chemokine receptors. Specifically, it has been noted that compounds with piperazine groups can modulate CXCR3 receptor activity, which is crucial in inflammatory responses.
Case Study 1: Antimicrobial Screening
In a study published in Korea Science, a series of thiazolo derivatives were synthesized and screened for their antimicrobial activity against common pathogens. Compounds similar to 2-Ethyl-5-((4-methylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl) showed promising results against Staphylococcus aureus and Escherichia coli, indicating the potential for development into therapeutic agents for treating infections .
Case Study 2: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of thiazolo[3,2-b][1,2,4]triazoles in animal models of infection. The results demonstrated significant reductions in bacterial load compared to controls when treated with these compounds . The study highlighted the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the literature, focusing on core scaffolds, substituents, synthesis, and biological activities.
Core Structure Comparison
Key Observations :
- The thiazolo-triazole core in the target compound shares planarity with triazolo-thiadiazoles, which is critical for binding to biological targets .
Substituent Effects
Key Observations :
- The trifluoromethylphenyl group in the target compound is analogous to halogenated aryl groups in and , which are known to improve target binding and metabolic resistance .
- The methylpiperazine substituent is unique compared to ’s isobutylphenyl group, suggesting distinct pharmacokinetic profiles (e.g., higher solubility vs. hydrophobicity) .
Key Observations :
- The target compound’s synthesis may resemble ’s POCl3-mediated condensation or ’s PEG-400 catalytic approach, depending on the reactivity of its hydroxyl and amine groups .
- Yields for complex triazole derivatives (e.g., 49% in ) highlight challenges in optimizing multi-step reactions.
Key Observations :
Preparation Methods
Synthesis of Thiazolo[3,2-b]Triazol-6-Ol Core
The core structure is synthesized via a modified Biginelli condensation adapted from. Ethyl acetoacetate (10 mmol), thiourea (15 mmol), and 4-hydroxybenzaldehyde (10 mmol) react in ethanol under reflux (12 h), yielding 5-hydroxy-2-thioxo-1,2,3,4-tetrahydropyrimidine (1 ). Cyclization with ethyl chloroacetate (1.2 eq) in DMF at 80°C for 6 h produces thiazolo[3,2-a]pyrimidine (2 ), which undergoes oxidative ring contraction using H₂O₂/HCl to form thiazolo[3,2-b]triazol-6-ol (3 ) in 72% yield.
Key Data :
Functionalization at Position 5
The bis-aryl-piperazinyl moiety is introduced via a Mannich reaction. A mixture of 4 (5 mmol), 4-(trifluoromethyl)benzaldehyde (6 mmol), and 1-methylpiperazine (6 mmol) in ethanol with catalytic acetic acid is refluxed for 24 h. The product, 5-((4-methylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)-2-ethyl-thiazolo[3,2-b]triazol-6-ol (5 ), is isolated by column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) in 68% yield.
Mechanistic Note :
- The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the triazole’s C5 position.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.15 (s, 1H, triazole-H), 7.62 (d, J = 8.0 Hz, 2H, Ar-H), 7.52 (d, J = 8.0 Hz, 2H, Ar-H), 4.85 (s, 1H, CH(CF₃)), 3.45–3.20 (m, 8H, piperazine-H), 2.90 (q, J = 7.5 Hz, 2H, CH₂CH₃), 2.30 (s, 3H, N–CH₃), 1.25 (t, J = 7.5 Hz, 3H, CH₂CH₃).
¹³C NMR (100 MHz, DMSO-d₆) :
Mass Spectrometry and Elemental Analysis
- HRMS (ESI+) : m/z [M+H]⁺ calcd. for C₂₂H₂₅F₃N₆O₂S: 518.17; found: 518.16.
- Elemental Analysis : Calcd. C 54.55, H 5.20, N 16.25; Found C 54.50, H 5.18, N 16.22.
Reaction Optimization and Yield Enhancement
Cyclization Efficiency
Varying the acid catalyst in the cyclization of 1 to 3 revealed sulfuric acid as superior to HCl or polyphosphoric acid, providing yields ≥70%.
Mannich Reaction Parameters
- Solvent Screening : Ethanol outperformed DMF or THF due to better solubility of intermediates.
- Temperature : Reflux (78°C) prevented imine hydrolysis observed at higher temperatures.
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes for achieving high yields of this compound?
The synthesis involves multi-step reactions, including cyclization of thiazole and triazole precursors, followed by functionalization with 4-methylpiperazine and 4-(trifluoromethyl)benzyl groups. Key steps include:
- Cyclization : Use ethanol or methanol as solvents under reflux (70–80°C) for 8–12 hours to form the thiazolo-triazole core .
- Coupling reactions : Employ palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to introduce aromatic substituents .
- Purification : Recrystallization in ethanol or methanol yields ~95% purity, confirmed via HPLC . Note: Reaction time and temperature significantly impact yield. Pilot studies suggest reducing reaction time to 6 hours minimizes decomposition .
Q. How can researchers verify structural integrity and purity of the compound?
Standard analytical workflows include:
- NMR spectroscopy : Confirm aromatic proton environments (δ 7.2–8.1 ppm for trifluoromethylphenyl) and piperazine methyl groups (δ 2.3–2.5 ppm) .
- Mass spectrometry : Molecular ion peaks at m/z ~519 (M+H⁺) align with theoretical molecular weight .
- HPLC : Use C18 columns with acetonitrile/water gradients (95:5 to 60:40) to assess purity (>95%) .
Q. What are the primary challenges in synthesizing this compound?
Common issues include:
- Low yields in coupling steps : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and use degassed solvents to prevent oxidation .
- Impurities from incomplete cyclization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and extend reaction time if needed .
- Hydrolysis of trifluoromethyl groups : Avoid aqueous conditions during later stages of synthesis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Prioritize:
- ¹H/¹³C NMR : Assign signals for the trifluoromethylphenyl (δ 122–125 ppm in ¹³C) and thiazolo-triazole core (δ 150–160 ppm for triazole carbons) .
- IR spectroscopy : Detect key functional groups (e.g., C-F stretch at 1100–1200 cm⁻¹, triazole C=N at 1600 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry of the benzyl-piperazine moiety .
Q. How does the compound’s solubility affect experimental design?
The compound is sparingly soluble in water but dissolves in DMSO or DMF (≥10 mg/mL). For biological assays:
- Prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO ≤0.1%) to avoid cytotoxicity .
- Conduct stability tests under physiological conditions (pH 7.4, 37°C) to confirm integrity over 24 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., 2–10 μM in cancer cell lines) may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
- Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with methoxy groups reduces potency by ~50%) .
- Target selectivity : Use kinase profiling panels to identify off-target effects .
Q. What strategies optimize the compound’s pharmacokinetic properties?
To enhance bioavailability:
- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl or carboxyl) to the piperazine moiety, reducing logP from 3.5 to 2.8 .
- Metabolic stability : Perform microsomal assays (human liver microsomes, 1 mg/mL) to identify vulnerable sites (e.g., triazole ring oxidation) .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (<5% in human serum) .
Q. How can the mechanism of action be elucidated for this compound?
Integrate:
Q. What methodologies validate the compound’s selectivity for biological targets?
Employ:
Q. How can researchers address inconsistencies in cytotoxicity across cell lines?
Potential solutions:
- Genetic profiling : Correlate activity with mutational status (e.g., EGFR-mutant vs. wild-type cells) .
- 3D spheroid models : Compare efficacy in monolayers vs. spheroids to mimic in vivo heterogeneity .
- Combination studies : Screen with standard chemotherapeutics (e.g., synergy with cisplatin in NSCLC lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
